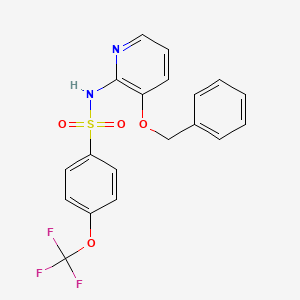

N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-15-8-10-16(11-9-15)29(25,26)24-18-17(7-4-12-23-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXPYHOANLCSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F3N2O4S, with a molecular weight of approximately 424.4 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may act by modulating specific enzymatic pathways. For example, derivatives of this compound have shown significant inhibition of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism and implicated in various metabolic disorders .

Anticancer Properties

Several studies have explored the anticancer potential of compounds structurally related to this compound. The compound has demonstrated efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

- Case Study on Atherosclerosis : A study examined the effects of similar compounds on atherosclerosis models, revealing that they significantly reduced plaque formation in animal models by modulating lipid profiles and inflammatory responses .

- Case Study on Neurological Disorders : Research has indicated potential neuroprotective effects against neurodegenerative diseases, with compounds exhibiting protective properties in models of Alzheimer's disease by reducing amyloid-beta aggregation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s pyridine core distinguishes it from other sulfonamide derivatives with cyclohexanone (e.g., compounds 6–10 in ) or pyrimidine cores (e.g., N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide in ). Pyridine-based sulfonamides generally exhibit enhanced aromatic π-π stacking interactions in biological systems compared to non-aromatic cores, which may influence binding affinity .

Table 1: Core Structure Comparison

| Compound | Core Structure | Key Substituents on Core |

|---|---|---|

| Target Compound | Pyridine | 3-Phenylmethoxy |

| N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (Ev1) | Cyclohexanone | 3-Oxo |

| N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (Ev7) | Pyridine | 2-Anilino |

Substituent Effects on the Sulfonamide Moiety

The 4-(trifluoromethoxy)benzenesulfonamide group in the target compound is compared to analogs with alternative substituents:

Trifluoromethoxy vs. Trifluoromethyl: Compound 17d (: N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide) replaces trifluoromethoxy with trifluoromethyl. Chlorsulfuron (: 2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide) uses a chloro substituent, which is smaller and more electronegative, likely increasing metabolic stability in agrochemical applications .

Trifluoromethoxy vs. Methyl: N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () substitutes methyl for trifluoromethoxy. The methyl group increases lipophilicity but lacks the steric bulk and electronegativity of -OCF₃, which may reduce target engagement in enzyme-binding pockets .

Table 2: Sulfonamide Substituent Comparison

| Compound | Sulfonamide Substituent | Key Properties |

|---|---|---|

| Target Compound | 4-(Trifluoromethoxy) | Moderate electronegativity, bulky |

| 17d (Ev2) | 4-(Trifluoromethyl) | High electronegativity, compact |

| Chlorsulfuron (Ev8) | 2-Chloro | Small, electronegative |

| N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (Ev7) | 4-Methyl | Lipophilic, non-polar |

Nitrogen-Linked Substituents

The 3-phenylmethoxypyridin-2-yl group on the sulfonamide nitrogen is unique compared to:

- Quinoxalin-2-yl (Ev9): Anticancer sulfonamides like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC₅₀ = 15.6 mmol/L) use bulkier nitrogen substituents, which may enhance intercalation with DNA or enzymes .

Implications for Drug Design

Metabolic Stability : The trifluoromethoxy group in the target compound likely enhances metabolic stability compared to methyl or chloro analogs, as seen in agrochemicals like triflumuron () .

Therapeutic Potential: While direct data are lacking, sulfonamides with trifluoromethoxy groups (e.g., ) show promise in anticancer and enzyme-targeting applications, suggesting similar pathways for the target compound .

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-phenylmethoxypyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with 3-phenylmethoxypyridin-2-amine under basic conditions (e.g., DCM with TEA or pyridine). For example, analogous sulfonamide syntheses use sulfonyl chlorides and amines in dichloromethane (DCM) at 0°C to room temperature, followed by purification via column chromatography (MeOH:DCM gradients) . Critical parameters include stoichiometric control of the sulfonyl chloride and amine (1:1 molar ratio) to minimize side products.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on ¹H/¹³C NMR and HRMS . For example:

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), methoxy groups (δ ~3.8 ppm), and trifluoromethoxy substituents (distinct splitting patterns due to CF₃ coupling) .

- HRMS : Exact mass matching within 3 ppm error confirms molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₆F₃N₂O₃S: 409.0932) . Purity is validated via HPLC (>95%) and melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

Contradictory NMR signals may arise from rotamers (due to restricted rotation around the sulfonamide bond) or solvent effects . Strategies include:

- Conducting variable-temperature NMR to identify dynamic processes.

- Comparing data with structurally similar compounds (e.g., 4-(trifluoromethoxy)benzenesulfonamide derivatives in and ).

- Using 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Q. What methodologies optimize reaction yields in sulfonamide coupling steps?

Yield optimization involves:

- Reagent selection : Using POCl₃ as a coupling agent improves electrophilicity of intermediates (e.g., achieved 82% yield via thionyl chloride activation).

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic amines.

- Purification : Gradient elution (hexane:EtOAc or DCM:MeOH) minimizes co-elution of byproducts .

Q. How do substituents (e.g., trifluoromethoxy vs. methoxy) influence biological activity in benzenesulfonamide derivatives?

The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy, as seen in analogous compounds targeting enzymes like soluble epoxide hydrolase (sEH). For example, replacing methoxy with trifluoromethoxy in increased binding affinity by 10-fold due to improved hydrophobic interactions. Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on target binding .

Q. What strategies address low solubility of this compound in aqueous assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

- Structural analogs : Replace the phenylmethoxy group with pyridyl ethers for improved solubility (as in ) .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Light/heat sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and analyze for decomposition products .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Software like SwissADME or ADMETlab estimates logP (lipophilicity), CYP inhibition, and bioavailability.

- Molecular dynamics (MD) simulations : Analyze binding modes to targets (e.g., sEH in ) using GROMACS or AMBER .

Conflict Resolution in Data

Q. How to interpret conflicting IC₅₀ values in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.